molecular formula C12H17F2N5 B11748595 1-(difluoromethyl)-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine

1-(difluoromethyl)-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine

Cat. No.: B11748595
M. Wt: 269.29 g/mol
InChI Key: LSXUCYNZKHERQJ-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a difluoromethyl group and a pyrazole ring, which are known for their significant biological and pharmacological activities. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(difluoromethyl)-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.

    Introduction of the difluoromethyl group: This step involves the difluoromethylation of the pyrazole ring using reagents such as difluoromethyl halides or difluoromethyl sulfonates under specific reaction conditions.

    N-alkylation: The final step involves the N-alkylation of the pyrazole ring with the desired alkyl group to obtain the target compound.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and reaction conditions to facilitate the difluoromethylation and N-alkylation steps.

Chemical Reactions Analysis

1-(difluoromethyl)-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups using appropriate reagents and conditions.

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(difluoromethyl)-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group and pyrazole ring are known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(difluoromethyl)-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-(trifluoromethyl)-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine: This compound contains a trifluoromethyl group instead of a difluoromethyl group, which may result in different biological and chemical properties.

    1-(chloromethyl)-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine: The presence of a chloromethyl group instead of a difluoromethyl group can lead to variations in reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H17F2N5

Molecular Weight

269.29 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C12H17F2N5/c1-8(2)19-9(3)10(7-16-19)6-15-11-4-5-18(17-11)12(13)14/h4-5,7-8,12H,6H2,1-3H3,(H,15,17)

InChI Key

LSXUCYNZKHERQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(C)C)CNC2=NN(C=C2)C(F)F

Origin of Product

United States

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